2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate)

Description

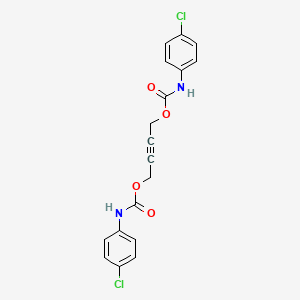

2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate) is a derivative of 2-Butyne-1,4-diol (C₄H₆O₂, CAS 110-65-6), where the hydroxyl (-OH) groups are replaced by p-chlorophenylcarbamate moieties. The parent compound, 2-Butyne-1,4-diol, is a colorless, hygroscopic solid with a molecular weight of 86.09 g/mol, water solubility, and a high boiling point (180°C) that complicates distillation . This modification often alters solubility, thermal stability, and reactivity, making it suitable for specialized applications in polymer chemistry, pharmaceuticals, or agrochemical synthesis .

Properties

CAS No. |

21840-68-6 |

|---|---|

Molecular Formula |

C18H14Cl2N2O4 |

Molecular Weight |

393.2 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)carbamoyloxy]but-2-ynyl N-(4-chlorophenyl)carbamate |

InChI |

InChI=1S/C18H14Cl2N2O4/c19-13-3-7-15(8-4-13)21-17(23)25-11-1-2-12-26-18(24)22-16-9-5-14(20)6-10-16/h3-10H,11-12H2,(H,21,23)(H,22,24) |

InChI Key |

AUTSISAOODLEAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OCC#CCOC(=O)NC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- IUPAC Name: 4-[(4-chlorophenyl)carbamoyloxy]but-2-ynyl N-(4-chlorophenyl)carbamate.

- Molecular Formula: C18H14Cl2N2O4.

- Molecular Weight: 393.2 g/mol.

- Key Structural Features: The compound consists of a 2-butyne-1,4-diol core with two carbamate groups linked to p-chlorophenyl moieties, providing reactive sites for further chemical transformations.

Preparation Methods of 2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate)

Preparation of 2-Butyne-1,4-diol

2-Butyne-1,4-diol is commonly prepared by catalytic hydrogenation of 2-butyne-1,4-diol precursors or through homologation methods involving copper-bismuth catalysts or rhodium-catalyzed cycloaddition reactions.

Catalytic Hydrogenation Method

- Catalyst: Palladium on carbon (Pd-C) catalyst, often poisoned with lead acetate to enhance selectivity.

- Reaction Conditions:

- Temperature: 35–45 °C (optimal range 39–41 °C)

- Pressure: 0.6–1.7 MPa (typically around 1.3–1.5 MPa)

- Stirring speed: 450–550 rpm

- Reaction time: 60–390 minutes (typical 95–105 minutes)

- Procedure: Aqueous solution of 2-butyne-1,4-diol is placed in a stainless steel autoclave with Pd-C catalyst. The system is purged with nitrogen and hydrogen, then heated and pressurized to initiate hydrogenation. After completion, the catalyst is filtered off, and the product is isolated.

| Parameter | Value |

|---|---|

| Catalyst | Pd-C (5% Pd, Pb poisoned) |

| Temperature (°C) | 39–41 |

| Pressure (MPa) | 0.6–1.7 (optimal 1.3–1.5) |

| Stirring Speed (rpm) | 450–550 |

| Reaction Time (min) | 60–390 (typical 95–105) |

| Yield (%) | 93.9–94.3 |

| Selectivity (%) | 95.1–96.0 |

This method yields predominantly the cis-isomer of 2-butene-1,4-diol as an intermediate, which is then used for further functionalization.

Alternative Catalytic Systems

- Copper-bismuth catalysts coated on inert materials have been reported for the synthesis of 2-butyne-1,4-diol at temperatures between 90 °C and 150 °C and pressures from 1 to 20 bar.

- Rhodium-catalyzed cycloaddition reactions provide alternative synthetic routes to complex derivatives of 2-butyne-1,4-diol, highlighting its versatility in organic synthesis.

Carbamate Formation: Synthesis of 2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate)

The carbamate derivative is prepared by reacting 2-butyne-1,4-diol with p-chlorophenyl isocyanate or equivalent carbamoylating agents under controlled conditions:

- Typical Reaction: The diol is treated with two equivalents of p-chlorophenyl isocyanate in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere.

- Catalysts/Additives: Sometimes bases like triethylamine are used to catalyze the carbamate formation.

- Temperature: Usually maintained at 0–25 °C to avoid side reactions.

- Reaction Time: Several hours to ensure complete conversion.

This step results in bis-carbamate esterification at the 1 and 4 hydroxyl groups of the 2-butyne-1,4-diol, yielding 2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate).

Summary of Preparation Reaction Scheme

| Step | Reagents/Conditions | Product |

|---|---|---|

| Hydrogenation of 2-butyne-1,4-diol | Pd-C catalyst, H2, 39–41 °C, 1.3–1.5 MPa, aqueous | 2-butene-1,4-diol (cis-isomer) |

| Carbamate formation | p-Chlorophenyl isocyanate, base catalyst, 0–25 °C, inert solvent | 2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate) |

Analytical and Research Data

Purity and Yield

- The hydrogenation step yields 93.9–94.3% of 2-butene-1,4-diol with 95.1–96.0% selectivity.

- Carbamate formation typically proceeds with high conversion, though exact yields depend on reaction scale and conditions.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Confirms the presence of carbamate groups and the integrity of the alkyne moiety.

- Infrared Spectroscopy (IR): Shows characteristic carbamate carbonyl stretching around 1700 cm⁻¹.

- Mass Spectrometry (MS): Confirms molecular weight (393.2 g/mol).

- X-ray Crystallography: Used to determine the crystal structure and confirm the cis/trans isomerism of intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives.

Scientific Research Applications

Pharmaceuticals

2-Butyne-1,4-diol derivatives have been investigated for their potential use in drug formulations and as intermediates in the synthesis of bioactive compounds. The compound's structure allows it to participate in various chemical reactions that can lead to the development of new therapeutic agents.

Material Science

The compound is used in the formulation of polymers and resins. Its application as a precursor in the synthesis of polyurethane materials is particularly notable. Polyurethanes derived from 2-butyne-1,4-diol exhibit enhanced mechanical properties and thermal stability, making them suitable for coatings and adhesives.

Electrochemistry

Recent studies have highlighted the synergistic effects of 2-butyne-1,4-diol when combined with chloride ions in electroplating baths. The addition of this compound influences the microstructure and residual stress of nickel deposits during electrodeposition, leading to improved surface characteristics and mechanical properties of the plated materials .

Case Study 1: Electroplating Enhancements

A study demonstrated that incorporating 2-butyne-1,4-diol into nickel plating solutions significantly altered the texture of nickel deposits. The presence of this compound shifted the preferred orientation from <100> to <111>, resulting in deposits with lower residual stress and enhanced hardness . This finding suggests potential applications in industries requiring high-performance coatings.

Case Study 2: Polymer Development

Research has shown that 2-butyne-1,4-diol can be utilized as a building block for synthesizing novel polyurethanes with tailored properties. These materials are being explored for use in automotive and aerospace applications due to their lightweight and durable nature .

Comparative Applications Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation intermediates | Potential for new therapeutic agents |

| Material Science | Polyurethane synthesis | Enhanced mechanical properties |

| Electrochemistry | Nickel plating solutions | Improved surface characteristics |

Mechanism of Action

The mechanism of action of 2-butyne-1,4-diol, bis(p-chlorophenylcarbamate) involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Physical and Chemical Properties

Key Research Findings

Hydrogen Bonding and Crystal Packing : The tetraphenylhexadiynediol forms inclusion complexes with benzene derivatives, driven by hydrogen bonding between diol groups and aromatic π-systems . In contrast, the carbamate derivative’s bulky groups may hinder such interactions but enhance thermal stability.

Polymer Crosslinking : 2-Butyne-1,4-diol improves mechanical properties in adhesives via crosslinking , while its carbamate derivative could offer UV resistance or reduced flammability in polymers.

Q & A

Q. What are the recommended synthetic routes for preparing derivatives of 2-Butyne-1,4-diol, such as bis(p-chlorophenylcarbamate)?

To synthesize carbamate derivatives like bis(p-chlorophenylcarbamate), a common methodology involves reacting 2-Butyne-1,4-diol with p-chlorophenyl isocyanate under controlled conditions. The reaction typically proceeds in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) at 0–25°C, with catalytic bases like triethylamine to deprotonate hydroxyl groups. Reaction progress can be monitored via thin-layer chromatography (TLC) or FT-IR spectroscopy to track the disappearance of the isocyanate peak (~2270 cm⁻¹). Post-synthesis, purification via column chromatography or recrystallization ensures product integrity. This approach aligns with methodologies for analogous carbamate syntheses .

Q. Which analytical techniques are most effective for characterizing 2-Butyne-1,4-diol and its derivatives?

Key techniques include:

- Melting Point Analysis : The pure diol melts at 58°C, while derivatives like bis(p-chlorophenylcarbamate) may exhibit higher melting points due to increased molecular rigidity .

- Spectroscopy :

- NMR : ¹H NMR (DMSO-d₆) for 2-Butyne-1,4-diol shows peaks at δ 4.25 (s, 4H, -CH₂OH) and δ 3.60 (s, 2H, -C≡C-). Carbamate derivatives display additional aromatic signals from p-chlorophenyl groups .

- MS : Electron ionization mass spectrometry (EI-MS) of 2-Butyne-1,4-diol reveals a molecular ion peak at m/z 86, while derivatives exhibit fragmentation patterns consistent with carbamate linkages .

- Solubility Testing : The diol is highly soluble in water and ethanol, whereas carbamates are more lipophilic, requiring polar aprotic solvents for dissolution .

Q. What are the primary hydrogenation pathways for 2-Butyne-1,4-diol, and how is selectivity achieved?

Hydrogenation of 2-Butyne-1,4-diol proceeds in two stages:

Partial Hydrogenation : Catalytic hydrogenation (e.g., Raney® Ni, Pd/C) yields cis-2-butene-1,4-diol as the dominant intermediate, with selectivity influenced by catalyst type and H₂ pressure .

Full Hydrogenation : Further reduction converts the alkene to 1,4-butanediol. Selectivity toward 1,4-butanediol (>99%) is achieved using nickel catalysts under high-pressure H₂ (250–300 bar) and elevated temperatures (80–170°C) .

Advanced Research Questions

Q. How can kinetic studies resolve mechanistic ambiguities in the hydrogenation of 2-Butyne-1,4-diol?

Kinetic analysis in batch reactors reveals three distinct regions:

- Region A : Rapid consumption of 2-Butyne-1,4-diol to form cis-2-butene-1,4-diol.

- Region B : Isomerization of cis- to trans-2-butene-1,4-diol, competing with hydrogenation to 1,4-butanediol.

- Region C : Final reduction to 1,4-butanediol .

Methodologies: - Use in-situ IR or Raman spectroscopy to monitor intermediate concentrations.

- Apply the Langmuir-Hinshelwood model to quantify adsorption/desorption kinetics on catalyst surfaces .

Q. How do catalyst support materials influence selectivity and activity in hydrogenation reactions?

Catalyst supports critically modulate electronic and geometric effects:

- Pd/FCN Resin : Achieves 94.7% selectivity for cis-2-butene-1,4-diol at 22°C due to strong metal-support interactions .

- Pd/MOF-5 : Exhibits 95% selectivity for 1,4-butanediol at 20°C, attributed to pore confinement enhancing H₂ activation .

- Pd/TiO₂ : Limited agglomeration of Pd nanoparticles improves stability, with turnover frequencies (TOF) up to 0.176 s⁻¹ .

Experimental Design: - Compare supports (e.g., MOFs, resins, metal oxides) under identical conditions (temperature, H₂ pressure).

- Characterize catalysts using TEM (particle size), XPS (electronic state), and BET (surface area) .

Q. What strategies mitigate data contradictions in catalytic performance across studies?

Discrepancies often arise from variations in:

- Reaction Conditions : Temperature (e.g., 20–130°C), H₂ pressure (0.1–2.1 MPa), and solvent use (solvent-free systems enhance H₂ solubility ).

- Catalyst Pretreatment : Reduction protocols (e.g., H₂ flow at 200°C for 2 h) significantly alter Pd nanoparticle morphology .

Methodological Solutions: - Standardize testing protocols (e.g., ISO guidelines).

- Report turnover frequency (TOF) and activation energy (Eₐ) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.